Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining aldehydes or ketones with amines or other nucleophiles.
Cyclization Reactions: Forming the thiazolo[3,2-a]pyrimidine ring system through intramolecular cyclization.
Substitution Reactions: Introducing functional groups such as chloro, fluoro, and methoxycarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-formylbenzoate: Shares similar functional groups but differs in the overall structure and complexity.
N’-(2-chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: Contains similar benzylidene and fluorobenzylidene groups but has a different core structure.
Uniqueness
Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and the thiazolo[3,2-a]pyrimidine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 609795-47-3) is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine class. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to detail the biological activity of this specific compound, supported by relevant research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C24H18ClFN2O5S |
Molecular Weight | 500.9 g/mol |
Structure | Chemical Structure |
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have been identified as potent antitumor agents. In a study evaluating various thiazolo[3,2-a]pyrimidines, compounds with similar structural motifs demonstrated significant cytotoxicity against cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. Specifically, derivatives were noted for their ability to induce apoptosis and inhibit cell proliferation effectively.
- Cytotoxicity Studies :
Antibacterial and Antifungal Activity
Research has shown that thiazolo[3,2-a]pyrimidine derivatives possess significant antimicrobial properties. The compound exhibits activity against various bacterial strains, with some studies indicating effectiveness comparable to standard antibiotics.
- Antimicrobial Testing :
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes :
- Receptor Modulation :
Study 1: Cytotoxicity Against Cancer Cell Lines
In a comparative study of thiazolo[3,2-a]pyrimidines, this compound was evaluated for its cytotoxic potential against HeLa and MCF-7 cell lines. It showed an IC50 value significantly lower than that of the reference drug Sorafenib.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolo derivatives revealed that compounds with similar structures exhibited high activity against both bacterial and fungal strains. The study highlighted the importance of substituent groups in enhancing bioactivity.
Properties
CAS No. |
609795-47-3 |
---|---|
Molecular Formula |
C24H18ClFN2O5S |
Molecular Weight |
500.9 g/mol |
IUPAC Name |
methyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H18ClFN2O5S/c1-12-19(23(31)33-3)20(13-7-9-14(10-8-13)22(30)32-2)28-21(29)18(34-24(28)27-12)11-15-16(25)5-4-6-17(15)26/h4-11,20H,1-3H3/b18-11+ |
InChI Key |
FZZSREYQDOPWJP-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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